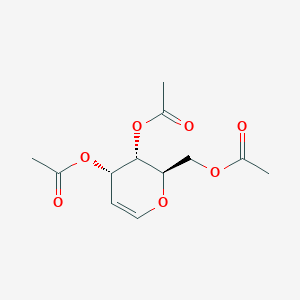

3,4,6-Tri-O-acetyl-D-allal

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

52485-06-0 |

|---|---|

Molecular Formula |

C12H16O7 |

Molecular Weight |

272.25 g/mol |

IUPAC Name |

[(2R,3S,4S)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate |

InChI |

InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11+,12-/m0/s1 |

InChI Key |

LLPWGHLVUPBSLP-TUAOUCFPSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H](C=CO1)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 3,4,6 Tri O Acetyl D Allal and Its Precursors

Retrosynthetic Analysis of the 3,4,6-Tri-O-acetyl-D-allal Scaffold

A retrosynthetic analysis of this compound reveals several key disconnection points that form the basis of modern synthetic strategies. The acetyl protecting groups can be retrosynthetically removed to reveal the parent D-allal. The double bond of the glycal is a critical feature, often installed in the final stages of a synthesis from a suitable precursor.

A primary disconnection involves the C1-C2 double bond, leading back to a 2-functionalized pyranose derivative. For instance, a common precursor is a 2-bromo or 2-acetoxy pyranosyl species, which can undergo elimination to form the glycal. Another powerful retrosynthetic approach considers the entire pyranose ring, suggesting its construction from acyclic precursors or through the rearrangement of other cyclic systems.

De Novo Synthesis Approaches

De novo syntheses offer the advantage of constructing the target molecule from simple, often achiral, starting materials, allowing for flexibility and the potential for asymmetric synthesis.

A prevalent strategy for synthesizing this compound involves the modification of readily available monosaccharides, such as D-glucose or D-galactose. For instance, 3,4,6-Tri-O-acetyl-D-glucal is a common precursor in the synthesis of various carbohydrate derivatives. caymanchem.com The synthesis of 3,4,6-Tri-O-acetyl-D-galactal, a related glycal, is also well-established and serves as a versatile building block for oligosaccharide synthesis. biosynth.com

The typical reaction sequence involves:

Protection of the hydroxyl groups: The hydroxyl groups of the starting monosaccharide are typically protected, often as acetates.

Formation of a glycosyl halide: The anomeric position is converted to a halide, usually a bromide or chloride.

Reductive elimination: The glycosyl halide is then subjected to reductive elimination using a reducing agent, such as zinc dust in acetic acid, to generate the C1-C2 double bond of the glycal.

Acetylation: Finally, any remaining free hydroxyl groups are acetylated to yield the target compound.

An elegant and efficient enantiospecific synthesis of this compound has been developed starting from levoglucosenone (B1675106), a chiral building block derived from the pyrolysis of cellulose (B213188). nih.govune.edu.auscribd.com This approach leverages the inherent chirality of levoglucosenone to produce the target molecule in a stereocontrolled manner.

Chemoenzymatic and Biocatalytic Pathways to this compound Analogs

Chemoenzymatic and biocatalytic methods are increasingly being explored for the synthesis of carbohydrate analogs due to their high selectivity and mild reaction conditions. pageplace.de While a direct biocatalytic route to this compound is not prominently reported, enzymatic reactions are crucial in the synthesis of its precursors and in the selective modification of related glycals.

For example, lipases have been employed for the regioselective deacetylation of 3,4,6-tri-O-acetyl-D-glucal, a closely related compound. researchgate.netnih.gov This enzymatic approach allows for the selective removal of the acetyl group at the C-3 position, yielding 4,6-di-O-acetyl-D-glucal, a valuable synthon for further transformations. researchgate.netnih.gov Such selective deprotection is often challenging to achieve using traditional chemical methods. researchgate.netnih.gov This highlights the potential of biocatalysis in creating diverse and selectively protected glycal derivatives. pageplace.de Chemoenzymatic strategies have also been successfully applied to the synthesis of various other complex carbohydrate structures and glycoproteins. researchgate.netacs.orgnih.govbeilstein-journals.org

Protecting Group Strategies Employed in D-Allal Synthesis

The strategic use of protecting groups is fundamental in carbohydrate chemistry to differentiate between multiple hydroxyl groups of similar reactivity. wiley-vch.deorganic-chemistry.org In the synthesis of D-allal and its derivatives, protecting groups are essential for directing reactions to specific positions on the pyranose ring. acs.orgpressbooks.pub

Acetyl groups are one of the most common protecting groups used in carbohydrate synthesis due to their ease of installation and general stability. wiley-vch.de They are typically introduced using acetic anhydride (B1165640) in the presence of a base like pyridine.

Selective deprotection of acetyl groups can be challenging but is crucial for the synthesis of complex, differentially protected carbohydrate building blocks. d-nb.info As mentioned earlier, enzymatic methods using lipases have proven highly effective for the regioselective deacetylation of per-acetylated glycals. researchgate.netnih.govgoogle.com Chemical methods for selective deprotection also exist, sometimes exploiting subtle differences in reactivity. For instance, dibutyltin (B87310) oxide has been used for the selective cleavage of O-acetyl groups under mild conditions. researchgate.net

The ability to selectively install and remove acetyl groups provides access to a wide range of D-allal analogs with tailored substitution patterns, enabling their use in the synthesis of diverse and complex glycoconjugates.

Interactive Data Table: Key Synthetic Intermediates and Reagents

| Compound/Reagent | Role in Synthesis | Reference |

| 3,4,6-Tri-O-acetyl-D-glucal | Precursor for glycal derivatives | caymanchem.comresearchgate.netnih.gov |

| Levoglucosenone | Chiral pool starting material | nih.govune.edu.auscribd.com |

| Lipase (B570770) | Biocatalyst for selective deacetylation | researchgate.netnih.govgoogle.com |

| Acetic Anhydride | Acetylating agent | wiley-vch.de |

| Zinc Dust | Reducing agent for glycal formation | N/A |

| Dibutyltin oxide | Reagent for selective deacetylation | researchgate.net |

Orthogonal Protecting Group Schemes

Orthogonal protecting group strategies are fundamental in the multi-step synthesis of complex carbohydrates, including precursors to this compound. This approach involves the use of multiple protecting groups within the same molecule, each of which can be removed under specific reaction conditions without affecting the others. organic-chemistry.org The choice of an orthogonal set of protecting groups is dictated by their distinct lability to different reagents, such as acids, bases, or catalysts. organic-chemistry.orgsigmaaldrich.com

In the context of synthesizing D-allal derivatives, an orthogonal strategy allows for the differential protection of the hydroxyl groups at the C-3, C-4, and C-6 positions of a glycal precursor. This enables chemists to introduce various functionalities at specific positions before the final acetylation to yield this compound. The selection of protecting groups is critical and often involves a combination of ethers, esters, and acetals. nsf.gov

A common strategy involves the use of silyl (B83357) ethers, benzyl (B1604629) ethers, and acyl groups. For instance, a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) group, can be used to protect the primary C-6 hydroxyl group due to its selective reactivity. Benzyl ethers are often employed for the protection of secondary hydroxyls and are stable to a wide range of conditions but can be removed by hydrogenolysis. Acyl groups, like the acetyl group, are typically introduced in the final steps.

The following table summarizes a selection of protecting groups that can be employed in an orthogonal fashion for the synthesis of D-allal precursors. The selection is based on their compatibility with each other and their distinct removal conditions.

| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions | Stability |

| tert-Butyldimethylsilyl | TBDMS | TBDMSCl, imidazole, DMF | TBAF, THF or AcOH/H₂O | Stable to hydrogenolysis and mild base. Labile to acid. |

| Benzyl | Bn | BnBr, NaH, DMF | H₂, Pd/C or Na/NH₃ | Stable to acid and base. Labile to hydrogenolysis. |

| Allyl | All | Allyl bromide, NaH, DMF | Pd(PPh₃)₄/NMM/AcOH/CHCl₃ sigmaaldrich.com | Stable to acidic and basic conditions. Labile to Pd(0) catalysis. sigmaaldrich.com |

| Acetyl | Ac | Ac₂O, pyridine | NaOMe, MeOH or mild base | Labile to both acidic and basic hydrolysis. |

| Benzoyl | Bz | Benzoyl chloride, pyridine | NaOMe, MeOH | More stable than acetyl groups to acidic hydrolysis. |

| p-Methoxybenzyl | PMB | PMBCl, NaH, DMF | DDQ or CAN | Cleaved under oxidative conditions. Stable to hydrogenolysis. |

| Trityl | Tr | Trityl chloride, pyridine | Mild acid (e.g., 1% TFA in DCM) sigmaaldrich.com | Labile to acid. Stable to base and hydrogenolysis. |

Detailed Research Findings:

The development of a successful orthogonal protecting group strategy hinges on the careful planning of the synthetic route. For the synthesis of a precursor to this compound, one might envision a scheme starting from a readily available glycal.

For example, a synthetic sequence could commence with the selective silylation of the C-6 hydroxyl group of a D-glucal derivative, followed by the protection of the C-3 and C-4 hydroxyls with benzyl groups. The resulting fully protected glycal can then be subjected to various transformations. The silyl group at C-6 can be selectively removed using fluoride (B91410) ions, allowing for modification at this position. Subsequently, the benzyl groups at C-3 and C-4 can be cleaved by hydrogenolysis, leaving these positions available for further functionalization or direct acetylation. Finally, the introduction of acetyl groups at the newly deprotected hydroxyls would yield the target compound.

The versatility of this approach is highlighted by the ability to interchange the protecting groups based on the desired synthetic outcome. For instance, an allyl group could be used in place of a benzyl group if palladium-catalyzed deprotection is preferred. The use of different acyl groups, such as benzoyl instead of acetyl, can also provide differential stability, which can be exploited in multi-step syntheses. nsf.gov The strategic application of these orthogonal sets of protecting groups is a powerful tool for the efficient and controlled synthesis of complex carbohydrate structures derived from D-allal.

Reactivity and Mechanistic Investigations of 3,4,6 Tri O Acetyl D Allal

Electrophilic Addition Reactions at the Glycal Double Bond

The electron-rich double bond in 3,4,6-tri-O-acetyl-D-allal is susceptible to attack by electrophiles, leading to a range of functionalized sugar derivatives.

The addition of halogens, such as bromine, to this compound and other glycals can proceed through an ionic pathway. d-nb.info For instance, the bromination of D-glucal triacetate results in a mixture of 2-bromo-2-deoxyglycopyranosyl bromides. researchgate.net These reactions often yield 1,2-trans products. d-nb.info The reaction of D-glucal triacetate with bromine in methanol (B129727) containing silver acetate (B1210297) produces methyl 2-deoxy-2-bromo-α-D-mannopyranoside and -β-D-glucopyranoside triacetates. researchgate.net

Similarly, the reaction of tri-O-acetyl-D-glucal with chlorine or bromine can lead to high yields of the corresponding 2-halo-2-deoxy derivatives. researchgate.net The use of N-bromosuccinimide (NBS) is a common method for allylic bromination, which proceeds via a radical mechanism. masterorganicchemistry.com

A summary of representative halogenation and halogeno-alkoxylation reactions is presented below:

| Reactant | Reagent(s) | Product(s) | Reference(s) |

| D-glucal triacetate | Br2, CH3OH, AgOAc | Methyl 2-deoxy-2-bromo-α-D-mannopyranoside triacetate and Methyl 2-deoxy-2-bromo-β-D-glucopyranoside triacetate | researchgate.net |

| Tri-O-acetyl-D-glucal | Cl2 or Br2 | 2-Chloro/Bromo-2-deoxy derivatives | researchgate.net |

| D-glucal triacetate | Br2 | 2-Bromo-2-deoxyglycopyranosyl bromides | researchgate.net |

Azidonitration of glycals is a powerful method for introducing an amino group at the C2 position. The reaction of 3,4,6-tri-O-acetyl-D-galactal with ceric ammonium (B1175870) nitrate (B79036) (CAN) and sodium azide (B81097) in acetonitrile (B52724) yields a mixture of 2-azido-1-nitrate products. cdnsciencepub.com Specifically, the products are the β-galacto (53%), α-galacto (22%), and α-talo (8%) isomers. cdnsciencepub.comresearchgate.net This reaction proceeds via a radical mechanism where an azide radical adds to the C2 position of the glycal. d-nb.info

Azidophenylselenylation is another important transformation that provides access to 2-amino sugar derivatives. d-nb.info This reaction involves the addition of an azide radical and a phenylseleno group across the double bond of the glycal. mdpi.com For instance, the azidophenylselenylation of 3,4,6-tri-O-acetyl-d-galactal can be achieved using trimethylsilylazide (TMSN3), diphenyl diselenide (Ph2Se2), and bis(acetoxy)iodobenzene (BAIB). acs.org This reaction can be optimized to be highly efficient and scalable using continuous flow chemistry. acs.orgresearchgate.net

Key findings from azidonitration and azidophenylselenylation studies are summarized in the table below:

| Glycal | Reaction | Reagents | Major Products | Key Findings | Reference(s) |

| 3,4,6-Tri-O-acetyl-D-galactal | Azidonitration | CAN, NaN3, CH3CN | 2-azido-1-nitrate-β-D-galacto, α-D-galacto, and α-D-talo isomers | Provides a route to D-galactosamine and its derivatives. cdnsciencepub.com | cdnsciencepub.comresearchgate.net |

| 3,4,6-Tri-O-acetyl-D-galactal | Azidophenylselenylation | TMSN3, Ph2Se2, BAIB | α- and β-2-azido-1-phenylseleno-D-galacto derivatives | Continuous flow method improves safety and efficiency. acs.org | acs.orgresearchgate.net |

| Various Glycals | Azidonitration | CAN, NaN3 | 2-azido-2-deoxy sugars | The stereoselectivity is influenced by the orientation of the C4-substituent. cdnsciencepub.com | cdnsciencepub.com |

Hydroamination involves the addition of an N-H bond across a double bond. While intermolecular hydroamination of unactivated alkenes can be challenging, intramolecular versions have been successfully developed using various catalysts. For example, titanium and zirconium complexes have been shown to catalyze the intramolecular hydroamination of aminoalkenes. acs.orgdntb.gov.ua

In the context of glycals, a BF3∙OEt2-promoted one-pot, three-component tandem hydroamination/glycosylation reaction has been developed. beilstein-journals.org This method allows for the synthesis of α-propargyl 3-tosylamino-2,3-dideoxyglycosides from glycals like this compound with high stereoselectivity. beilstein-journals.org This reaction proceeds via the addition of a sulfonamide to the glycal double bond, followed by glycosylation.

Nucleophilic Addition Reactions

The oxocarbenium ion intermediate, which can be formed from this compound, is a key species in nucleophilic addition reactions, particularly in glycosylation.

This compound and related glycals are valuable glycosyl donors for the synthesis of oligosaccharides. The stereochemical outcome of glycosylation reactions is a critical aspect, and significant research has been dedicated to achieving stereocontrol. nih.govnih.gov The formation of 1,2-cis or 1,2-trans glycosidic linkages can be influenced by various factors, including the nature of the protecting groups, the solvent, and the promoter system used. universiteitleiden.nl For instance, N-iodosuccinimide and triflic acid are commonly used to activate thioglycosides for glycosylation. nih.gov

The development of new glycosyl donors, such as 2-alkoxy glyco-[2,1-d]-2-oxazoline derivatives of D-galactose, has expanded the toolbox for stereoselective glycosylation. researchgate.net These donors can be activated under mild acidic conditions to provide 1,2-trans-glycosides. researchgate.net

The Ferrier rearrangement is a powerful reaction for the synthesis of 2,3-unsaturated glycosides from glycals. wikipedia.org This reaction typically involves the treatment of a glycal with a Lewis acid in the presence of a nucleophile (an alcohol). wikipedia.orgacs.org The mechanism proceeds through the formation of a delocalized allylic oxocarbenium ion. wikipedia.orgnih.gov

The choice of Lewis acid catalyst, such as boron trifluoride etherate (BF3∙OEt2) or iron(III) chloride (FeCl3), can influence the efficiency of the rearrangement. acs.orgnih.gov The reaction of 3,4,6-tri-O-acetyl-D-glucal with various alcohols in the presence of bromodimethylsulfonium bromide (BDMS) also affords 2,3-unsaturated O-glycosides. researchgate.net Furthermore, the Ferrier rearrangement can be adapted to form C-glycosides by using carbon-based nucleophiles like silyl (B83357) enol ethers or allylsilanes. wikipedia.orgnih.govbeilstein-journals.org

A summary of Ferrier rearrangement conditions is provided below:

| Glycal | Nucleophile | Catalyst/Promoter | Product Type | Reference(s) |

| 3,4,6-Tri-O-acetyl-D-glucal | Alcohols | BF3∙OEt2, FeCl3 | 2,3-Unsaturated O-glycosides | acs.orgnih.gov |

| 3,4,6-Tri-O-acetyl-D-glucal | Alcohols | Bromodimethylsulfonium bromide (BDMS) | 2,3-Unsaturated O-glycosides | researchgate.net |

| Tri-O-acetyl-D-glucal | meso-phenyl BODIPY | BF3·OEt2 | 2,3-Unsaturated C-glycoside | nih.gov |

| Glycals | Carbon Nucleophiles | Ceric ammonium nitrate (CAN) | 2,3-Unsaturated C-glycosides | beilstein-journals.org |

Pericyclic Reactions and Rearrangements

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. For this compound and related glycals, these reactions provide powerful methods for stereoselective functionalization, particularly at the C-1 and C-3 positions.

Sigmatropic Rearrangements (e.g.,rsc.orgrsc.org-sigmatropic processes)

While various sigmatropic rearrangements are theoretically possible, rsc.orgrsc.org-sigmatropic rearrangements are particularly prominent in the chemistry of glycals, including D-allal derivatives. wikipedia.orgresearchgate.netlibretexts.org These reactions involve the concerted reorganization of a six-electron system, leading to the formation of a new σ-bond and the migration of π-bonds.

A notable example is the allyl cyanate/isocyanate rearrangement. researchgate.netnih.govacs.org When a carbamate (B1207046) at the C-3 position of a glycal is dehydrated, it forms a transient allyl cyanate. This intermediate spontaneously undergoes a rsc.orgrsc.org-sigmatropic rearrangement to an isomeric N-glycosyl isocyanate. researchgate.net This isocyanate can then be trapped by various nucleophiles. A study demonstrated that the stereochemical outcome is highly dependent on the starting glycal's configuration; while D-glucal and D-galactal derivatives yield β-N-glycosides, the corresponding D-allal derivative exclusively furnishes the α-N-glycoside. researchgate.net This stereospecificity highlights the concerted nature of the pericyclic mechanism, where the nitrogen is delivered to the anomeric position on the same face from which the C-3 oxygen departed. researchgate.netresearchgate.net

The Ferrier rearrangement is another quintessential rsc.orgrsc.org-sigmatropic reaction of glycals. researchgate.net Typically catalyzed by Lewis acids, it involves the reaction of a glycal bearing a leaving group (such as acetate) at C-3 with a nucleophile. researchgate.net This process leads to the formation of 2,3-unsaturated glycosides, effectively transferring the nucleophile to C-1 and migrating the double bond to the C-2/C-3 position. While broadly applicable, the specific application and outcomes can be influenced by the glycal's stereochemistry and the reaction conditions.

Additionally, rsc.orgresearchgate.net-sigmatropic rearrangements have been observed in the transformation of allal derivatives. For instance, an intermediate derived from a Ferrier rearrangement can undergo a rsc.orgresearchgate.net-sigmatropic rearrangement mediated by diethylamine (B46881) (Et₂NH), which involves a simultaneous acyl migration to afford a functionalized allal derivative. nih.gov

Cycloaddition Reactions (e.g., 1,3-dipolar cycloadditions)

The electron-rich double bond of this compound makes it an excellent dipolarophile or dienophile in cycloaddition reactions, providing a direct route to complex heterocyclic and carbocyclic structures. wikipedia.orgorganic-chemistry.org

1,3-Dipolar cycloadditions are a powerful tool for constructing five-membered heterocyclic rings. wikipedia.orgfrontiersin.org The reaction involves a 1,3-dipole, such as an azide or a nitrone, reacting with a dipolarophile, like the glycal double bond. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction, has been widely adopted for creating neoglycoconjugates. taylorfrancis.com Glycosyl azides can react with the double bond of glycals in 1,3-dipolar cycloadditions to form triazole-linked saccharides. uobabylon.edu.iq

The synthesis of isoxazolidines via the 1,3-dipolar cycloaddition of nitrones to the glycal double bond is another key application. frontiersin.org These reactions can proceed with high regio- and stereoselectivity, influenced by the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile. organic-chemistry.org

Furthermore, D-allal derivatives can be transformed into vinyl epoxides, which are versatile intermediates for subsequent cycloadditions. researchgate.netresearchgate.net These epoxides can react with various nucleophiles to generate highly functionalized, enantiomerically pure dihydrofurans. researchgate.net

| Glycal Reactant | Reagent(s) | Reaction Type | Product Type | Reference(s) |

| Glycal | Glycosyl Azide | 1,3-Dipolar Cycloaddition | Triazolyl-disaccharide | uobabylon.edu.iq |

| Nitrone | Alkene (Glycal) | 1,3-Dipolar Cycloaddition | Isoxazolidine | frontiersin.org |

| D-allal-derived vinyl epoxide | C-, N-Nucleophiles | Nucleophilic opening / Cyclization | Dihydrofuran | researchgate.net |

| 3,4,6-tri-O-acetyl-D-galactal | Ceric Ammonium Nitrate, NaN₃ | Azidonitration | 2-azido-1-nitrate adduct | cdnsciencepub.com |

Radical Reactions and Catalysis

Radical reactions offer a complementary approach to ionic pathways for functionalizing the glycal double bond. These reactions are often initiated by light or radical initiators and can lead to a diverse array of products through C-C or C-heteroatom bond formation.

Photoinitiated Thiol-Ene Additions to Glycals

The photoinitiated thiol-ene reaction is a highly efficient and stereoselective method for the synthesis of thioglycosides and related glycomimetics. researchgate.netwikipedia.org The reaction proceeds via a free-radical chain mechanism, typically initiated by a photoinitiator like 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DPAP) under UV irradiation. wikipedia.orgd-nb.info The process involves the addition of a thiyl radical (RS•) to the glycal double bond. wikipedia.org

A comprehensive study on the hydrothiolation of various acetylated glycals, including this compound, revealed that the reaction proceeds with excellent yields and high stereoselectivity. researchgate.netnih.gov The addition of the thiyl radical to unsubstituted glycals like D-allal occurs preferentially at the C-2 position. The stereochemical outcome is dictated by the subsequent hydrogen atom transfer from the thiol, which is influenced by the conformational preferences of the intermediate carbon-centered radical. nih.gov For this compound, the reaction with various thiols at -80 °C provided the axially C2-S-linked isomers with high selectivity. researchgate.netnih.gov Cooling the reaction was found to be beneficial, increasing both the yield and the stereoselectivity in most cases. nih.gov

| Glycal Substrate | Thiol Reagent | Initiator | Temperature | Product(s) | Reference(s) |

| 3,4,6-Tri-O-acetyl-D-glucal | Thioacetic acid | DPAP | -80 °C | 2-S-acetyl-2-deoxy-thioglycoside | nih.gov |

| 3,4,6-Tri-O-acetyl-D-galactal | Thioacetic acid | DPAP | -80 °C | Axially C2-S-linked isomer | nih.gov |

| This compound | Thioacetic acid | DPAP | -80 °C | Axially C2-S-linked isomer (high selectivity) | researchgate.netnih.gov |

| 2-Acetoxy-maltal peracetate | Thiosugar | DPAP | -80 °C | α-1-Thio-linked disaccharide | nih.gov |

Other Radical-Mediated Functionalizations

Beyond thiol-ene additions, other radical-mediated reactions have been successfully applied to acetylated glycals. The azidonitration of glycals using ceric ammonium nitrate (CAN) and sodium azide is a well-established method for introducing both an azide and a nitrate group across the double bond. cdnsciencepub.comd-nb.inforesearchgate.net The reaction is initiated by the oxidation of the azide anion by CAN to form the electrophilic azide radical, which adds to the C-2 position of the glycal. d-nb.info For 3,4,6-tri-O-acetyl-D-galactal, this reaction yields a mixture of 2-azido-1-nitrate adducts. cdnsciencepub.com

Similarly, reactions with nitrosyl chloride (NOCl) or dinitrogen tetroxide (N₂O₄) can be used to introduce nitroso groups. The reaction of acetylated glycals with NOCl affords dimeric 2-deoxy-2-nitroso-α-D-aldopyranosyl chlorides with high stereospecificity. cdnsciencepub.com

The oxidation of iodides in the presence of glycals can also generate 2-iodo-2-deoxy sugars, which are valuable intermediates for synthesizing 2-deoxy sugars. d-nb.info Furthermore, sulfur-centered radicals generated from ammonium thiocyanate (B1210189) and CAN can add to the double bond, providing another route to functionalized carbohydrates. d-nb.info

Transformations Involving the Acetate Protecting Groups

The acetate groups in this compound are not merely passive spectators; they play a crucial role in modulating reactivity and can be selectively manipulated. The development of methods for the selective deprotection of these groups is vital for the divergent synthesis of complex carbohydrates.

An operationally simple and highly regioselective method for the deprotection of the C-3 acetyl group on 3,4,6-tri-O-acetyl-D-glucal has been developed using lipase-catalyzed alcoholysis. researchgate.netnih.gov Enzymes such as lipase (B570770) from Pseudomonas fluorescens in tert-butyl methyl ether (MTBE) with butan-1-ol as the alcohol substrate can selectively cleave the C-3 acetate, yielding 4,6-di-O-acetyl-D-glucal. researchgate.net This chemoenzymatic strategy is attractive due to its mild conditions, scalability, and the ease of catalyst recycling. researchgate.netnih.gov While demonstrated on the D-glucal epimer, the principle is applicable to other glycals like D-allal.

Chemical methods for selective deacetylation have also been reported. A system using trimethylsilyl (B98337) iodide (Me₃SI) and potassium permanganate (B83412) (KMnO₄) provides a mild and efficient protocol for the chemoselective deprotection of acetyl groups across a wide range of substrates, including per-O-acetylated glycals like D-galactal and D-rhamnal, while leaving other protecting groups like benzyl (B1604629) ethers or silyl ethers intact. rsc.orgrsc.orgnih.gov

In some cases, the acetyl groups can actively participate in reactions. For instance, acetyl group migration from O-3 to O-4 has been observed in 6-deoxyglycals under certain acylation conditions. sci-hub.se The C-3 acetate also acts as a leaving group in Sₙ' reactions, such as the Ferrier rearrangement, enabling the introduction of nucleophiles at the anomeric center. psu.edu

Regioselective Deacetylation Strategies

The selective removal of acetyl protecting groups from carbohydrates is a critical step in the synthesis of complex oligosaccharides and glycoconjugates. In the case of this compound, a versatile glycal, achieving regioselective deacetylation allows for the targeted modification of specific hydroxyl groups. Enzymatic deacetylation has emerged as a powerful and environmentally benign strategy to achieve this selectivity under mild conditions.

Enzymatic Deacetylation

Lipases are a class of enzymes that have demonstrated significant utility in the regioselective deacetylation of acetylated sugars. These enzymes often exhibit high stability in organic solvents and can selectively cleave ester bonds based on the steric and electronic environment of the acetyl group.

One study explored the use of various commercially available lipases for the regioselective deacetylation of 3,4,6-tri-O-acetyl-D-glucal, a related glycal. The screening revealed that different lipases exhibited distinct regioselectivities. For instance, Lipase B from Candida antarctica produced a mixture of products, while Lipase from Pseudomonas fluorescens yielded the C-3 deacetylated product, 4,6-di-O-acetyl-D-glucal, with good selectivity. researchgate.net This highlights the importance of enzyme screening to identify the optimal biocatalyst for a desired transformation.

The mechanism of enzymatic deacetylation typically involves the formation of an acyl-enzyme intermediate. The regioselectivity is governed by how the substrate binds within the active site of the enzyme, making certain acetyl groups more accessible to the catalytic residues.

Research on the enzymatic deacetylation of other acetylated sugars provides further insight into the factors influencing regioselectivity. For example, a cellulose (B213188) acetate esterase from Neisseria sicca SB was shown to rapidly deacetylate the C-3 position of methyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside. nih.gov

The choice of solvent and reaction conditions can also significantly impact the outcome of enzymatic deacetylation. For instance, the use of tert-butyl methyl ether (MTBE) as a solvent and butan-1-ol as a nucleophile in the lipase-catalyzed alcoholysis of 3,4,6-tri-O-acetyl-D-glucal proved effective. researchgate.net

Table 1: Enzymatic Deacetylation of Acetylated Glycals

| Glycal | Enzyme | Major Product | Reference |

| 3,4,6-Tri-O-acetyl-D-glucal | Lipase from Pseudomonas fluorescens | 4,6-di-O-acetyl-D-glucal | researchgate.netgoogle.com |

| 3,4,6-Tri-O-acetyl-D-glucal | Lipase B from Candida antarctica | Mixture of 6-O-acetyl-D-glucal and 4,6-di-O-acetyl-D-glucal | researchgate.net |

| Methyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | Cellulose acetate esterase from Neisseria sicca SB | Methyl 2,4,6-tri-O-acetyl-β-D-glucopyranoside | nih.gov |

This table provides examples of enzymatic deacetylation and is not exhaustive.

Transesterification Reactions

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol. In the context of this compound, transesterification can be employed as an alternative method for the selective modification of the acetyl groups. This reaction can be catalyzed by either acids or bases.

Under acidic conditions, the reaction proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol. masterorganicchemistry.com Basic conditions, on the other hand, involve the direct nucleophilic attack of an alkoxide on the ester carbonyl. masterorganicchemistry.com The choice of catalyst and reaction conditions can influence the regioselectivity of the transesterification.

For instance, regioselective lipase-catalyzed transesterification has been used in the synthesis of deoxy-D-allose fatty acid esters. tandfonline.com In one example, 1,2-dideoxyallose was reacted with vinyl decanoate (B1226879) in the presence of Novozym 435 (an immobilized lipase B from Candida antarctica) to yield 6-O-decanoyl-1,2-dideoxy-D-allose. tandfonline.com This demonstrates the ability of enzymes to catalyze transesterification with high regioselectivity, targeting the primary hydroxyl group.

Chemical catalysts can also be employed for transesterification. organic-chemistry.org For example, a tetranuclear zinc cluster has been shown to be an effective catalyst for the transesterification of various functionalized substrates under mild conditions. organic-chemistry.org

Table 2: Examples of Transesterification Reactions on Sugar Derivatives

| Substrate | Reagent/Catalyst | Product | Reference |

| 1,2-Dideoxyallose | Vinyl decanoate / Novozym 435 | 6-O-Decanoyl-1,2-dideoxy-D-allose | tandfonline.com |

| 1,2-Didehydro-dideoxyallose | Vinyl decanoate / Novozym 435 | 6-O-Decanoyl-1,2-didehydro-1,2-dideoxy-D-allose | tandfonline.com |

| Various alcohols | Ethyl acetate / Zn-cluster catalyst | Corresponding acetates | organic-chemistry.org |

This table provides examples of transesterification reactions on sugar derivatives to illustrate the concept and is not an exhaustive list of reactions for this compound itself.

Applications of 3,4,6 Tri O Acetyl D Allal in Advanced Organic Synthesis

3,4,6-Tri-O-acetyl-D-allal as a Chiral Building Block for Glycomimetics

This compound, a derivative of the rare sugar D-allose, serves as a valuable chiral starting material in the synthesis of glycomimetics. Its inherent chirality and the presence of a reactive double bond make it a versatile scaffold for creating molecules that mimic the structure and function of natural carbohydrates. The specific stereochemistry of D-allal allows for the synthesis of unique glycomimetic structures that are not readily accessible from more common sugars like glucose or galactose.

Researchers have utilized this compound to introduce specific stereocenters into non-carbohydrate skeletons, thereby generating novel chiral molecules with potential biological activity. The allal derivative provides a platform for stereocontrolled transformations, enabling the synthesis of complex molecules with defined three-dimensional arrangements.

Synthesis of C-Glycosides and Pseudodisaccharides

The double bond in this compound is a key feature for the synthesis of C-glycosides, where the anomeric oxygen is replaced by a carbon atom. This modification results in analogues that are more stable to enzymatic hydrolysis. Various methods, including palladium-catalyzed cross-coupling reactions, have been employed to form C-C bonds at the anomeric position of allal derivatives. nih.govrsc.org For instance, Heck coupling reactions with aryl hydrazines have been shown to produce 2,3-dideoxy-C-glycosides. nih.gov The stereochemical outcome of these reactions can be influenced by the stereochemistry of the glycal, with (3R)-glycals often leading to high α-selectivity. nih.gov

The synthesis of pseudodisaccharides, where two sugar units are linked by a carbon-carbon bond instead of a glycosidic linkage, can also be achieved using this compound as a starting material. These syntheses often involve the reaction of the glycal with a suitable carbon nucleophile, which can be another sugar derivative, to form the C-linked disaccharide structure.

Construction of N-Glycosides and Glycosylamines

This compound is a precursor for the synthesis of N-glycosides and glycosylamines, which are important components of many biologically active molecules. One notable method involves a researchgate.netresearchgate.net-sigmatropic rearrangement. For example, allal substituted at the C-3 position with a carbamate (B1207046) group can undergo a rearrangement to form an N-glycosyl isocyanate, which can then be trapped with nucleophiles like alcohols or amines to yield N-glycosyl carbamates and ureas, respectively. researchgate.net A key aspect of this rearrangement is its stereospecificity; in the case of allal, it exclusively furnishes α-N-glycosides. researchgate.net

Another approach to N-glycosides involves the azidonitration of the glycal. For example, the reaction of a similar glycal, 3,4,6-tri-O-acetyl-D-galactal, with ceric ammonium (B1175870) nitrate (B79036) and sodium azide (B81097) yields 2-azido-1-nitrate addition products, which can be converted to N-acetyl-2-azido-2-deoxy-α-D-galactopyranosylamine upon hydrolysis. cdnsciencepub.com These azido (B1232118) derivatives are versatile intermediates for the synthesis of various N-glycosides.

Preparation of 2-Deoxy-2-Functionalized Sugars (e.g., 2-amino-2-deoxy sugars)

The double bond in this compound provides a direct entry point for the introduction of various functional groups at the C-2 position, leading to the formation of 2-deoxy-2-functionalized sugars. These compounds are crucial building blocks for many bioactive molecules, including antibiotics and anticancer agents.

A common strategy involves the electrophilic addition across the double bond. For instance, the reaction of glycals with iodine-based reagents can lead to the formation of 2-deoxy-2-iodo glycosides. researchgate.net These iodo-sugars are valuable intermediates that can be further transformed into other functionalized derivatives. Similarly, azidonitration or azidophenylselenylation reactions introduce an azide group at the C-2 position, which can subsequently be reduced to an amine, providing access to 2-amino-2-deoxy sugars. cdnsciencepub.comacs.org The stereoselectivity of these additions is a critical aspect, and reaction conditions can be tuned to favor the formation of specific isomers.

| Precursor | Reagent(s) | Product Type | Reference |

| 3,4,6-Tri-O-acetyl-D-galactal | Ceric ammonium nitrate, sodium azide | 2-azido-2-deoxy sugars | cdnsciencepub.com |

| 3,4,6-Tri-O-acetyl-D-galactal | Trimethylsilyl (B98337) azide, diphenyl diselenide, bis(acetoxy)iodobenzene | 2-azido-2-deoxy-1-seleno sugars | acs.org |

| 3,4,6-Tri-O-acetyl-D-glucal | I₂-Cu(OAc)₂ | 2-deoxy-2-iodo-O-glycosides | researchgate.net |

Utilization in the Synthesis of Complex Natural Product Fragments

The inherent chirality and functionality of this compound make it an attractive starting material for the synthesis of fragments of complex natural products. Its well-defined stereochemistry can be transferred to the target molecule, reducing the need for complex stereocontrol strategies in later synthetic steps.

For example, glycals are used as versatile building blocks in the total synthesis of various natural products and biologically potent molecules. researchgate.netresearchgate.net They can be elaborated into more complex structures through a series of chemical transformations, including functionalization of the double bond and modification of the hydroxyl groups. The synthesis of bradyrhizose from 3,4,6-tri-O-acetyl-D-glucal illustrates the utility of glycals in constructing unique carbohydrate structures found in nature. researchgate.net

Role in Multicomponent Reactions for Scaffold Diversification

This compound and related glycals can participate in multicomponent reactions (MCRs), which are powerful tools for generating molecular diversity from simple starting materials in a single step. These reactions allow for the rapid construction of complex molecular scaffolds with varied functionalities.

One such example is the BF₃∙OEt₂-promoted one-pot three-component tandem hydroamination/glycosylation reaction. beilstein-journals.org In this reaction, a glycal such as this compound reacts with an amine (e.g., p-toluenesulfonamide) and an alcohol (e.g., propargyl alcohol) to afford α-glycosides with an amino group at the C-3 position. beilstein-journals.org This methodology provides a highly efficient and stereoselective route to functionalized carbohydrate derivatives that can be further elaborated to create diverse molecular libraries. The use of MCRs involving glycals opens up avenues for the discovery of new bioactive compounds.

Design and Synthesis of Neoglycoconjugates and Oligosaccharide Analogues

This compound is a key building block in the synthesis of neoglycoconjugates and oligosaccharide analogues. Neoglycoconjugates are synthetic molecules in which a carbohydrate moiety is attached to a non-carbohydrate scaffold, such as a peptide or a lipid. These constructs are valuable tools for studying carbohydrate-protein interactions and for the development of new therapeutics and diagnostics.

The synthesis of neoglycoconjugates often involves the introduction of a linker arm onto the glycal, which can then be used for conjugation to the desired scaffold. For example, the product of the three-component reaction mentioned in section 4.6, a propargyl glycoside, can be further functionalized using copper-catalyzed azide-alkyne cycloaddition (click chemistry) to attach it to various scaffolds. beilstein-journals.orgtaylorfrancis.com This approach allows for the construction of multivalent neoglycoconjugates, which can exhibit enhanced binding affinity to their biological targets. beilstein-journals.orgnih.gov

Furthermore, this compound can be used to synthesize oligosaccharide analogues with modified linkages or sugar units. These analogues are important for probing the structural requirements for biological activity and for developing more stable and effective carbohydrate-based drugs.

Advanced Spectroscopic Characterization and Computational Modeling of 3,4,6 Tri O Acetyl D Allal and Its Derivatives

High-Resolution NMR Spectroscopy for Conformational Analysis and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed conformational analysis of flexible molecules like 3,4,6-Tri-O-acetyl-D-allal in solution. nih.gov The double bond between C1 and C2 in the glycal ring restricts its conformation primarily to two interconverting half-chair forms, designated as ⁴H₅ and ⁵H₄. acs.org By analyzing various NMR parameters, the dominant conformation and the stereochemical arrangement of the substituents can be determined.

The magnitude of three-bond proton-proton coupling constants (³JH,H) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. This makes the analysis of vicinal coupling constants a powerful method for conformational elucidation. rsc.org For this compound, computational studies predict that the ⁴H₅ conformation, where the C5-substituent is in a pseudo-equatorial position, is overwhelmingly dominant in solution, accounting for approximately 94% of the population. rsc.org This preference is largely driven by the vinylogous anomeric effect (VAE), which favors a pseudo-axial orientation of the allylic C3-acetoxy group. rsc.orgnih.gov

The observed ³JH,H values in the ¹H NMR spectrum are a population-weighted average of the coupling constants for each conformer. Given the high population of the ⁴H₅ conformer, the experimental values are expected to closely reflect the geometry of this state. For instance, the coupling constant between the olefinic protons, J₁,₂, is typically around 5.3-6.3 Hz for glycals, which is characteristic of cis olefinic protons. researchgate.net The analysis of other couplings, such as J₃,₄ and J₄,₅, provides further confirmation of the ring's pucker and the relative orientation of the substituents. acs.org DFT calculations can be employed to compute theoretical coupling constants for each conformation, which are then compared with experimental data to validate the conformational model. rsc.orgchemrxiv.org

Table 1: Expected Vicinal Coupling Constants (³JH,H) for the Dominant ⁴H₅ Conformer of this compound based on Dihedral Angles. This table is illustrative, based on the Karplus relationship for the predicted dominant conformer. Exact values depend on experimental conditions and computational models.

| Coupled Protons | Dihedral Angle (approx.) in ⁴H₅ | Expected J-Coupling (Hz) |

| H-3, H-4 | ~40-50° | Small to medium (e.g., 3-5 Hz) |

| H-4, H-5 | ~160-170° (anti-periplanar) | Large (e.g., 8-10 Hz) |

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR experiments that identify protons that are close to each other in space, regardless of their through-bond connectivity. tib.eunih.gov These techniques are crucial for unambiguously assigning stereochemistry and confirming conformational preferences.

For this compound, the dominant ⁴H₅ conformation places specific protons in close spatial proximity. Key NOE/ROE correlations would be expected between protons that are in a 1,3-diaxial or similar close relationship. For example, in the ⁴H₅ conformation, one would expect to observe NOEs between the pseudo-axial proton at C4 and other axial or quasi-axial protons. Conversely, the absence of strong NOEs between protons that would be close in the alternative ⁵H₄ conformation provides further evidence for the dominance of the ⁴H₅ form. This data provides direct experimental validation of the models derived from coupling constant analysis and computational studies. nih.gov

Vibrational Spectroscopy for Molecular Structure Elucidation (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular "fingerprint" based on the vibrational modes of a molecule's functional groups. researchgate.net These techniques are complementary; for instance, the carbonyl stretch of the acetate (B1210297) groups is typically a strong band in the IR spectrum, while the C=C double bond of the enol ether gives a strong signal in the Raman spectrum. The spectra can be used to confirm the presence of key functional groups and to support structural assignments. DFT calculations are often used to compute the vibrational frequencies and assign the observed spectral bands to specific normal modes of vibration. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

| C=O (acetyl) | Stretching | 1740 - 1760 | Strong / Medium |

| C=C (enol ether) | Stretching | 1640 - 1680 | Medium / Strong |

| C-O (acetyl ester) | Stretching | 1210 - 1250 | Strong / Medium |

| C-O (pyranoid ether) | Stretching | 1050 - 1150 | Strong / Medium |

| C-H (sp² and sp³) | Stretching | 2850 - 3100 | Medium / Strong |

Mass Spectrometry for Reaction Pathway Elucidation and Mechanism Studies (e.g., ESI-MS/MS)

Mass spectrometry (MS), particularly when coupled with soft ionization techniques like Electrospray Ionization (ESI) and tandem mass spectrometry (MS/MS), is a powerful tool for analyzing reaction intermediates and elucidating reaction mechanisms. nih.gov In the study of acetylated glycals, ESI-MS/MS can be used to probe the fragmentation of the molecule, providing insight into its reactivity. savemyexams.comlibretexts.org

For example, in the context of the Ferrier rearrangement, a crucial reaction of glycals, ESI-MS analysis can identify key cationic intermediates. The analysis of this compound would typically involve the detection of its sodiated adduct, [M+Na]⁺. nih.gov Under in-source fragmentation or MS/MS conditions, this ion would be expected to undergo characteristic losses. A common fragmentation pathway is the loss of a neutral acetic acid molecule or an acetate group, leading to the formation of a stabilized allylic cation, such as a dioxolenium ion, which is a key intermediate in the Ferrier reaction. acs.org By identifying the mass of these fragments, the mechanism of anchimeric assistance (neighboring group participation) by the C4-acetate group can be confirmed. msu.edu

Computational Chemistry Approaches

Computational chemistry, especially Density Functional Theory (DFT), has become an essential partner to experimental techniques for studying the structure and energetics of carbohydrates. nih.govnih.gov

DFT calculations are widely used to investigate the conformational equilibria of glycals. nih.govresearchgate.net The pyranoid ring of this compound exists in a dynamic equilibrium between two primary half-chair conformations, ⁴H₅ and ⁵H₄. nih.gov DFT studies have been instrumental in quantifying the relative energies of these conformers and explaining the factors that govern their populations.

Research has shown that for this compound, the ⁴H₅ conformer is significantly more stable than the ⁵H₄ conformer. rsc.orgnih.gov This preference is primarily attributed to the vinylogous anomeric effect (VAE), a stereoelectronic interaction that stabilizes the conformation where the allylic C3-acetoxy group adopts a pseudo-axial orientation, allowing for favorable orbital overlap (n → π → σ* delocalization). acs.orgnih.gov In the ⁴H₅ conformer of this compound, both the VAE and steric considerations (which favor a pseudo-equatorial C5-substituent) work in concert, leading to its high population (94%). rsc.org

Different DFT functionals can yield varying results. Studies comparing functionals like B3LYP and M06-2X have found that M06-2X provides results in better agreement with experimental observations for acetylated glycals, as it more accurately accounts for dispersion forces. nih.govresearchgate.netresearchgate.net

Table 3: Calculated Relative Energies and Equilibrium Populations for the Conformers of this compound using DFT. Data sourced from comparative computational studies. nih.gov

| Conformer | DFT Functional | Relative Free Energy (kcal/mol) | Population (%) |

| ⁴H₅ | M06-2X | 0.00 | 94.1 |

| ⁵H₄ | M06-2X | 1.94 | 5.9 |

| ⁴H₅ | B3LYP | 0.00 | 85.9 |

| ⁵H₄ | B3LYP | 1.15 | 14.1 |

Analysis of Electronic Effects: Vinylogous Anomeric Effect (VAE) and Quasi 1,3-Diaxial Interactions

The conformational equilibrium of this compound is primarily dictated by the vinylogous anomeric effect (VAE). nih.gov This effect, a type of hyperconjugative interaction, involves the delocalization of the endocyclic oxygen's lone pair electrons into the antibonding orbital of the C3-substituent, transmitted through the double bond (n→π→σ). rsc.org For the VAE to be effective, a quasi-axial orientation of the allylic substituent at C3 is favored, as this aligns the σ orbital with the π-electrons. rsc.org

In the case of this compound, the molecule predominantly adopts a 4H5 half-chair conformation. rsc.org This conformation is energetically favorable because it minimizes steric interactions by placing the C5 hydroxymethyl group in an equatorial position while simultaneously allowing the C3 acetoxy group to occupy a quasi-axial position, thus satisfying the geometric requirements for the VAE. rsc.org Unlike other glycals such as 3,4,6-tri-O-acetyl-D-glucal, where the VAE and steric factors are in opposition, in this compound, these two effects work in concert, leading to a high population of the 4H5 conformer (94%). rsc.org

In contrast, the conformational equilibrium of related compounds like 3,4,6-tri-O-acetyl-D-galactal and 3,4,6-tri-O-acetyl-D-glucal is influenced by a competition between the VAE and quasi 1,3-diaxial interactions. nih.gov These diaxial interactions, which are steric in nature, occur between substituents at the C3 and C5 positions when they are in a cis orientation, destabilizing the 5H4 conformation. researchgate.net For this compound, the 5H4 conformation does not present significant 1,3-diaxial interactions because the 3-OAc group is trans to the 5-CH2OAc substituent. rsc.org The orientation of the acetoxy group at C4 has been shown to influence the strength of these quasi 1,3-diaxial interactions between the C3 and C5 substituents. nih.gov

| Compound | Dominant Conformation | Key Stabilizing/Destabilizing Factors |

| This compound | 4H5 | VAE and minimization of steric interactions work in concert. rsc.org |

| 3,4,6-Tri-O-acetyl-D-glucal | 4H5 (slightly preferred) | Competition between VAE (favors 5H4) and steric interactions (favors 4H5). rsc.org |

| 3,4,6-Tri-O-acetyl-D-galactal | 4H5⇄5H4 equilibrium | Competition between VAE and quasi 1,3-diaxial interactions. nih.gov |

| 3,4,6-Tri-O-acetyl-D-gulal | 5H4 | VAE is the governing factor; no significant 1,3-diaxial interactions. rsc.org |

Molecular Mechanics and Dynamics Simulations for Ring Flexibility and Substituent Effects

Molecular dynamics (MD) simulations are instrumental in exploring the conformational flexibility of glycals and the influence of various substituents on their structure. escholarship.orgnih.gov These simulations, often employing force fields like GLYCAM and GAFF, allow for the investigation of molecular motion and intermolecular interactions over time. escholarship.orgmdpi.com

For acetylated glycans, MD simulations can reveal the dynamic equilibrium between different ring conformations, such as the 4H5 and 5H4 half-chairs. rsc.org The simulations can quantify the population of each conformer and elucidate the energetic barriers between them. This information is crucial for understanding how substituent changes impact the conformational landscape. For example, simulations have shown that the degree and pattern of acetylation can significantly affect the self-assembly and solubility of related carbohydrate polymers. mdpi.com

Quantum Mechanical Calculations of Transition States and Reaction Mechanisms

Quantum mechanical (QM) calculations are indispensable for elucidating the mechanisms of chemical reactions involving glycals, including the determination of transition state structures and energies. uni-bayreuth.dentu.edu.sg Methods like Density Functional Theory (DFT) are frequently used to model reaction pathways, such as those in glycosylation reactions. researchgate.netfrontiersin.org

The goal of these calculations is to identify all intermediates and transition states along a reaction coordinate and to calculate their relative energies, thereby determining the energy barrier for each step. uni-bayreuth.de For example, in the Ferrier rearrangement, a common reaction of glycals, QM calculations can model the formation of the key vinylic oxocarbenium intermediate. acs.org Recent studies have used DFT calculations at the M06-2X/6-311+G** level of theory to show that a TEMPO+ cation can act as a Lewis acid to facilitate this reaction. acs.org

The optimization of transition state geometries is a critical aspect of these calculations. uni-muenchen.de It involves locating a first-order saddle point on the potential energy surface, which represents the highest energy point along the minimum energy path between reactants and products. libretexts.org Verifying that an optimized structure is a true transition state requires calculating the Hessian matrix (second derivatives of energy) and confirming that it has exactly one negative eigenvalue. uni-muenchen.de

The accuracy of these calculations is highly dependent on the chosen theoretical method. For instance, studies on Diels-Alder reactions have shown significant differences in predicted transition state geometries between post-Hartree-Fock methods and various DFT functionals. researchgate.net

Future Perspectives and Emerging Research Directions

Development of Novel Stereoselective and Enantioselective Methodologies

The precise control of stereochemistry during glycosylation reactions is a paramount challenge in carbohydrate synthesis. Future research will undoubtedly prioritize the development of more efficient and highly stereoselective methods for the glycosylation of 3,4,6-Tri-O-acetyl-D-allal. While significant progress has been made, the quest for methodologies that offer complete control over the anomeric configuration remains a key objective.

Emerging strategies are expected to focus on:

Advanced Catalyst Design: The development of novel chiral catalysts, including both metal complexes and organocatalysts, will be instrumental in achieving high levels of stereocontrol. Bifunctional catalysts that can activate both the glycal donor and the acceptor nucleophile simultaneously are a particularly promising avenue.

Substrate Engineering: Modification of the protecting groups on the D-allal scaffold can significantly influence the stereochemical outcome of glycosylation reactions. The exploration of novel protecting groups that can direct the stereoselectivity through intramolecular interactions or by altering the conformational equilibrium of the glycal is an active area of investigation.

Mechanism-Driven Approaches: A deeper understanding of the reaction mechanisms underlying glycosylation will enable the rational design of more selective transformations. Detailed kinetic and computational studies will be crucial in elucidating the intricate interplay of factors that govern stereoselectivity.

Recent advancements in the broader field of glycal chemistry have showcased the potential of these approaches. For instance, the use of bifunctional cinchona/thiourea organocatalysts has demonstrated success in the direct and stereoselective glycosylation of 2-nitrogalactals, affording α-O-linked-2-amino-2-deoxygalactosides in moderate to excellent yields nih.gov. Similarly, thiouracil has been shown to be an effective and inexpensive catalyst for the α-selective glycosylation of galactals at very low loadings nih.gov. The application and adaptation of such catalytic systems to this compound are anticipated to yield significant breakthroughs.

Green Chemistry Approaches in this compound Synthesis and Reactions

The principles of green chemistry are increasingly being integrated into all aspects of chemical synthesis, and the chemistry of this compound is no exception. Future research will focus on developing more sustainable and environmentally benign methods for the synthesis and transformation of this important glycal.

Key areas of development in green chemistry approaches include:

Renewable Solvents: The replacement of traditional volatile and hazardous organic solvents with greener alternatives is a major goal. The use of ionic liquids and deep eutectic solvents (DES) is being explored for glycosylation reactions. For example, a glycosylation strategy utilizing 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) as a solvent has been developed, allowing for the reuse of the solvent for multiple reaction cycles without a significant loss in product yield researchgate.net. The application of such solvent systems to reactions involving this compound could significantly reduce the environmental impact of carbohydrate synthesis.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical methods. While biocatalytic approaches for the derivatization of D-allal are still in their infancy, the potential for enzymatic synthesis and modification of acetylated glycals is a promising area for future research nih.govnih.govrsc.orgalmacgroup.com.

Atom Economy: The development of reactions that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Catalytic methods that proceed with high efficiency and minimize the formation of byproducts will be a key focus of future research.

Catalytic Transformations Utilizing Metal and Organocatalysis

The development of novel catalytic transformations of this compound is a vibrant and rapidly evolving area of research. Both metal- and organocatalysis are being employed to achieve a wide range of chemical modifications, expanding the synthetic utility of this versatile building block.

Metal Catalysis:

Transition metal catalysts have proven to be powerful tools for the functionalization of glycals. Future research in this area will likely focus on:

Palladium Catalysis: Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, have been successfully employed for the synthesis of C-glycosides from glycal boronates researchgate.net. The stereoselective palladium-catalyzed O-glycosylation of glycals has also been described, where the anomeric stereochemistry can be controlled by the choice of ligand researchgate.net.

Copper Catalysis: Copper, being an earth-abundant and cost-effective metal, is an attractive alternative to precious metal catalysts. Copper-catalyzed systems have been shown to be effective for the stereoselective synthesis of 2-deoxy glycosides from glycals chemrxiv.org.

Nickel Catalysis: Nickel-catalyzed carboboration of glycals represents a conceptually new approach to the synthesis of C-glycosides, allowing for the formation of a C-C bond at the anomeric carbon and the installation of a synthetically useful C-B bond nih.gov.

Organocatalysis:

Organocatalysis has emerged as a powerful strategy for stereoselective glycosylation reactions. Future directions in this field include:

Brønsted Acid Catalysis: Simple organic molecules like thiouracil have been shown to act as effective Brønsted acid catalysts for the stereoselective glycosylation of galactals nih.gov.

Bifunctional Catalysis: As mentioned earlier, bifunctional organocatalysts that can activate both the donor and acceptor are a key area of development for achieving high stereoselectivity in glycosylation reactions nih.gov.

Cooperative Catalysis: The combination of organocatalysts with other catalytic systems is a promising strategy for enhancing catalytic activity and selectivity in glycosylation reactions thieme-connect.de.

Integration with Flow Chemistry and Automated Synthesis Techniques

The integration of flow chemistry and automated synthesis platforms is set to revolutionize the synthesis of complex carbohydrates. These technologies offer numerous advantages over traditional batch methods, including improved reaction control, enhanced safety, and the potential for high-throughput synthesis.

Flow Chemistry:

The application of continuous-flow systems to carbohydrate chemistry is a rapidly growing field. Future research will likely focus on:

Rapid Reaction Optimization: Flow chemistry allows for the rapid screening of reaction parameters, such as temperature, pressure, and reagent stoichiometry, enabling the rapid optimization of glycosylation and other derivatization reactions of this compound.

Multi-step Synthesis: The integration of multiple reaction steps into a continuous flow process can streamline the synthesis of complex oligosaccharides, eliminating the need for intermediate purification steps. Flow chemistry systems have been successfully used for glycan hydrolysis and subsequent labeling for analysis nih.govvapourtec.com.

Derivatization-free Monitoring: The coupling of flow injection analysis with mass spectrometry (FIA-MS) offers a method for the rapid, real-time monitoring of enzymatic reactions in a continuous flow setup, eliminating the need for derivatization steps nih.gov.

Automated Synthesis:

Automated glycan assembly (AGA) has emerged as a powerful tool for the synthesis of complex oligosaccharides on a solid support. Future developments in this area will likely include:

Expanded Building Block Library: The development of a broader range of glycal building blocks, including derivatives of this compound, will be crucial for the automated synthesis of a wider variety of oligosaccharide structures.

Novel Linkers and Supports: The design of new solid supports and linkers will be important for improving the efficiency and scope of automated oligosaccharide synthesis researchgate.netnih.govillinois.edu.

Bidirectional Synthesis: The development of methods that allow for the synthesis of oligosaccharides in both directions on a solid support will provide greater flexibility in the construction of complex glycan structures fu-berlin.de.

| Technology | Advantages in this compound Chemistry |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability, potential for multi-step synthesis. |

| Automated Synthesis | High-throughput synthesis, reduced manual labor, improved reproducibility, access to complex oligosaccharides. |

Exploration of New Chemical Space through Derivatization

This compound serves as a versatile starting material for the synthesis of a wide range of derivatives, thereby enabling the exploration of new chemical space. Future research will continue to focus on developing novel derivatization strategies to access previously inaccessible carbohydrate structures with unique biological and material properties.

Key areas of exploration include:

C-Glycosides: The synthesis of C-glycosides, which are more stable towards enzymatic and acidic hydrolysis than their O-glycoside counterparts, is a major area of research. Novel metal-catalyzed and organocatalytic methods are being developed for the stereoselective synthesis of C-glycosides from glycals researchgate.netnih.govnih.gov.

Azido- and Amino-sugars: The introduction of nitrogen-containing functional groups, such as azides and amines, into the D-allal scaffold is of great interest for the synthesis of biologically active compounds.

Fluorinated Carbohydrates: The incorporation of fluorine atoms into carbohydrate structures can significantly alter their biological properties. The development of methods for the selective fluorination of this compound is a promising area for future research.

Click Chemistry: The use of "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, provides a powerful tool for the efficient and modular synthesis of complex glycoconjugates from D-allal derivatives.

Potential for Functional Materials and Supramolecular Chemistry (via derived glycoconjugates)

Glycoconjugates derived from this compound hold significant potential for the development of novel functional materials and for applications in supramolecular chemistry. The unique structural and recognition properties of carbohydrates make them attractive building blocks for the construction of advanced materials with tailored properties.

Functional Materials:

Glycopolymers: The polymerization of glycomonomers derived from this compound can lead to the formation of glycopolymers with a wide range of applications, including in drug delivery, tissue engineering, and as biomimetic materials nih.govacs.orgresearchgate.nethbni.ac.in.

Hydrogels: Glycopolymer-based hydrogels can be designed to respond to specific biological stimuli, making them promising materials for use in biosensors and controlled-release systems.

Biocompatible Materials: The inherent biocompatibility of carbohydrates makes glycoconjugates derived from D-allal attractive candidates for the development of biocompatible coatings for medical implants and devices.

Supramolecular Chemistry:

Self-Assembling Systems: The non-covalent interactions of carbohydrate moieties can be harnessed to drive the self-assembly of glycoconjugates into well-defined supramolecular structures, such as micelles, vesicles, and gels.

Molecular Recognition: The specific recognition of carbohydrates by proteins (lectins) can be utilized to create highly selective biosensors and targeted drug delivery systems.

Glyco-nanoparticles: The conjugation of D-allal derivatives to nanoparticles can lead to the formation of glyco-nanoparticles with enhanced stability and targeting capabilities.

The continued exploration of these emerging research directions will undoubtedly unlock the full potential of this compound as a key building block in modern glycoscience, paving the way for the development of novel therapeutics, advanced materials, and a deeper understanding of the complex roles of carbohydrates in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.